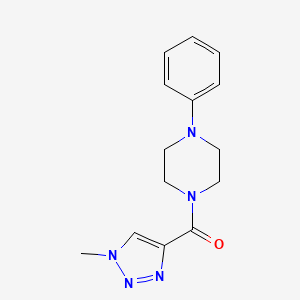

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine

Descripción

1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine is a heterocyclic compound featuring a triazole ring conjugated with a piperazine moiety. The molecule combines a 1,2,3-triazole scaffold substituted with a methyl group at the N1 position and a carbonyl linker to a 4-phenylpiperazine group.

Synthesis: The compound is synthesized via parallel pathways involving condensation reactions. For example, intermediates like 2-(3-methylthiophen-2-yl)succinic acid are coupled with 1-(3-aminopropyl)-4-phenylpiperazine using carbonyldiimidazole (CDI) in dimethylformamide (DMF), yielding racemic mixtures with 31–86% efficiency. Purification employs column chromatography (CH₂Cl₂:MeOH), and structural validation is performed via ¹H/¹³C-NMR and LC/MS .

Propiedades

IUPAC Name |

(1-methyltriazol-4-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-17-11-13(15-16-17)14(20)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYIZHYWJHOVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring:

Attachment of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using appropriate acylating agents.

Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized through nucleophilic substitution reactions involving piperazine and a phenyl halide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Análisis De Reacciones Químicas

1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The triazole ring and phenylpiperazine moiety contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular processes.

Comparación Con Compuestos Similares

Key Observations :

- Triazole vs. Tetrazole/Tetrazine : The 1,2,3-triazole in the target compound offers superior metabolic stability compared to tetrazole analogs, which are prone to ring-opening under physiological conditions .

- Piperazine Substitution : The 4-phenylpiperazine group enhances dopamine/serotonin receptor binding compared to unsubstituted piperazines (e.g., 4-FPP) .

- Carbonyl Linker: The triazole-4-carbonyl linker improves blood-brain barrier penetration relative to bulkier substituents (e.g., phenoxypropyl in SC213) .

Pharmacological Data

- Anticonvulsant Activity : Compounds with similar triazole-piperazine architectures (e.g., ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate) show ED₅₀ values of 15–30 mg/kg in rodent models, attributed to sodium channel modulation .

- Dopamine Receptor Binding : SC213 (lacking the triazole) exhibits D2R antagonism (IC₅₀ = 12 nM), suggesting the target compound may retain or enhance this activity due to the triazole’s electron-withdrawing effects .

Critical Analysis of Structural Advantages

- Triazole Stability : The 1,2,3-triazole resists enzymatic degradation better than morpholine or tetrahydrofuran analogs, prolonging in vivo half-life .

- Piperazine Flexibility : The 4-phenyl substitution on piperazine enhances lipophilicity and receptor selectivity compared to aliphatic substituents (e.g., methylpiperazine in ) .

Actividad Biológica

The compound 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 365.441 g/mol. The structure includes a triazole moiety which is known for its significant biological activity.

The primary target for this compound is the carbonic anhydrase-II enzyme . The mode of action involves direct binding to the active site residues of this enzyme, leading to its inhibition. This inhibition results in decreased conversion rates of carbon dioxide to bicarbonate, which can affect various physiological processes such as pH regulation and CO2 transport.

Antimicrobial Activity

Recent studies have shown that compounds containing the triazole moiety exhibit potent antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have demonstrated significant antifungal and antibacterial activities. In vitro tests revealed that several synthesized compounds exhibited higher inhibition rates against fungal and bacterial growth compared to standard treatments like metronidazole .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 5b | Excellent | Moderate |

| 5c | Excellent | High |

| 7b | High | Moderate |

| 7e | Moderate | Excellent |

Antiproliferative Effects

The antiproliferative activity of derivatives containing the triazole nucleus has also been investigated. Compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The activity was found to be dependent on the nature of substituents on the triazole ring and peripheral amino groups .

Case Studies

In a notable study, a series of triazole derivatives were synthesized and evaluated for their biological activities. Among them, certain compounds displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while retaining moderate efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies indicated that modifications to the piperazine moiety significantly influenced antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.